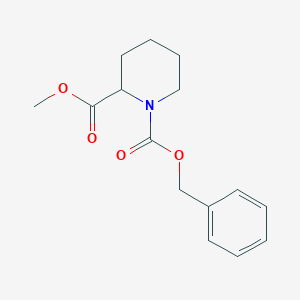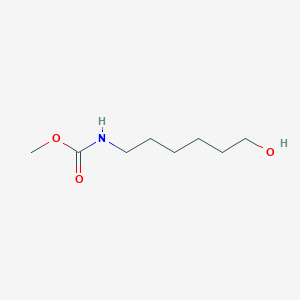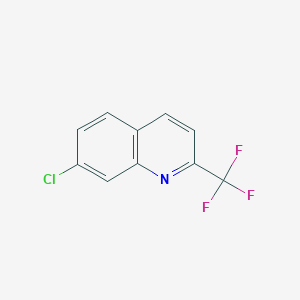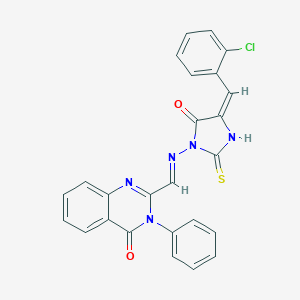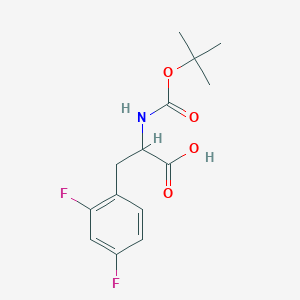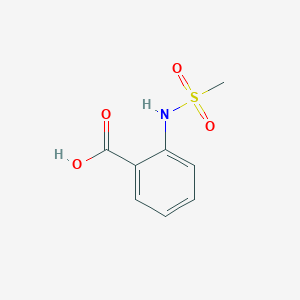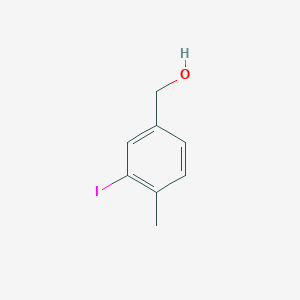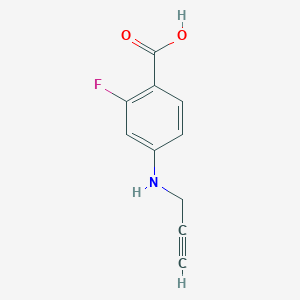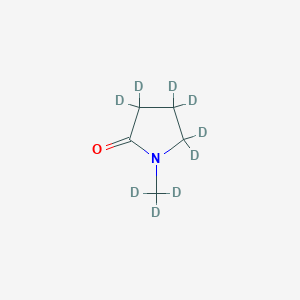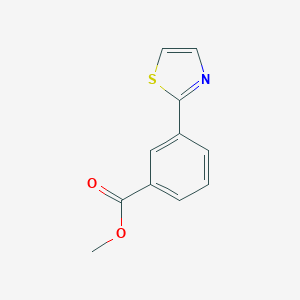![molecular formula C14H11N5O3 B063392 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione CAS No. 169692-29-9](/img/structure/B63392.png)
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione, also known as febuxostat, is a non-purine selective inhibitor of xanthine oxidase. It is commonly used to treat hyperuricemia and gout. Febuxostat has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
Febuxostat works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione reduces the production of uric acid, which can help to prevent the formation of uric acid crystals and the development of gout.
Efectos Bioquímicos Y Fisiológicos
Febuxostat has been shown to effectively lower serum uric acid levels in patients with hyperuricemia and gout. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it may not be effective in all patients, particularly those with severe gout or kidney disease.
Direcciones Futuras
There are several areas of future research that could be explored in relation to 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione. One area of interest is the potential use of 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease. Additionally, further research could be done to investigate the potential anti-inflammatory and antioxidant effects of 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione, as well as its effects on other biochemical pathways. Finally, more research could be done to identify potential biomarkers for 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione response, which could help to personalize treatment for patients with hyperuricemia and gout.
Métodos De Síntesis
Febuxostat is typically synthesized by reacting 2-aminobenzophenone with 4-tert-butyl-2,6-dimethyl-3,5-dinitrophenol, followed by reduction with sodium dithionite. The resulting compound is then treated with sodium hydroxide to form 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione.
Aplicaciones Científicas De Investigación
Febuxostat has been widely studied for its potential therapeutic applications in the treatment of hyperuricemia and gout. It has also been investigated for its potential use in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease. Additionally, 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione has been studied for its potential anti-inflammatory and antioxidant effects.
Propiedades
Número CAS |
169692-29-9 |
|---|---|
Nombre del producto |
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione |
Fórmula molecular |
C14H11N5O3 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione |
InChI |
InChI=1S/C14H11N5O3/c1-17-10-9(12(21)18(2)14(17)22)19-11(20)7-5-3-4-6-8(7)15-13(19)16-10/h3-6H,1-2H3,(H,15,16) |
Clave InChI |
JANRJYXIXYWRNZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4NC3=N2 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4NC3=N2 |
Sinónimos |
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)
